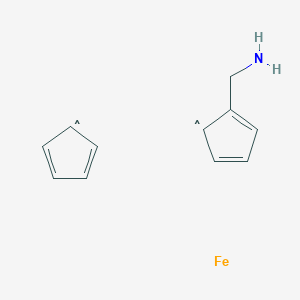

Ferrocene,(aminomethyl)-

Description

BenchChem offers high-quality Ferrocene,(aminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ferrocene,(aminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C6H8N.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-4H,5,7H2;1-5H; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCQEPSSJGFPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[CH]C=C1.C1=C[CH]C(=C1)CN.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FeN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

structural characterization of (aminomethyl)ferrocene

An In-depth Technical Guide to the Structural Characterization of (Aminomethyl)ferrocene

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of (Aminomethyl)ferrocene

(Aminomethyl)ferrocene is a foundational organometallic compound that merges the unique "sandwich" structure of ferrocene with a reactive primary amine functionality. This combination of a stable, redox-active ferrocenyl core and a nucleophilic aminomethyl side chain makes it a versatile building block in diverse scientific fields.[1][2] For researchers in drug development, it serves as a scaffold for novel bioorganometallic pharmaceuticals, leveraging the ferrocene moiety to modulate properties like lipophilicity, metabolic stability, and electrochemical behavior. In materials science, it is a precursor for advanced polymers and redox-active materials.[3] Given its pivotal role, a precise and comprehensive understanding of its three-dimensional structure and electronic properties is not merely academic—it is a prerequisite for rational design and application.

This guide provides an in-depth, multi-technique approach to the . It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into data acquisition and interpretation. We will explore how X-ray crystallography, Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete and validated structural profile.

Integrated Characterization Workflow

The comprehensive structural elucidation of (aminomethyl)ferrocene relies on a synergistic workflow where each analytical technique provides unique and confirmatory data. X-ray crystallography offers the definitive solid-state structure, while NMR spectroscopy reveals the structure and dynamics in solution. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.

Caption: Integrated workflow for the structural analysis of (aminomethyl)ferrocene.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides unambiguous proof of structure by mapping electron density in a single crystal, yielding precise atomic coordinates. This allows for the accurate determination of bond lengths, bond angles, and the molecule's conformation in the solid state. For ferrocene derivatives, this technique is crucial for defining the orientation of the cyclopentadienyl (Cp) rings and the substituent geometry.[4]

Expertise & Causality

The primary challenge is growing diffraction-quality single crystals. (Aminomethyl)ferrocene, being a relatively small and polar molecule, may require slow evaporation from a carefully chosen solvent system (e.g., diethyl ether, hexane/ethyl acetate mixtures) at room temperature to prevent rapid precipitation and promote ordered crystal growth.[4] The choice of a low-temperature data collection (e.g., 90-100 K) is deliberate; it minimizes thermal vibrations of the atoms, resulting in a higher resolution structure with greater precision in bond lengths and angles.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve purified (aminomethyl)ferrocene in a minimal amount of a suitable solvent (e.g., diethyl ether). Allow the solvent to evaporate slowly and undisturbed in a vial covered with perforated film over several days at room temperature.

-

Crystal Mounting: Identify a well-formed, defect-free single crystal under a microscope. Mount it on a cryo-loop using paratone or a similar cryoprotectant oil.

-

Data Collection: Mount the crystal on a diffractometer equipped with a cryo-system (e.g., 90 K). A molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα) X-ray source is typically used.[4]

-

Data Collection Strategy: Perform a series of scans (e.g., ω and φ scans) to collect a complete sphere of diffraction data.

-

Structure Solution & Refinement: Process the diffraction data using software like SHELXT to solve the structure (determining the initial atomic positions) and SHELXL to refine it.[4] This iterative process minimizes the difference between observed and calculated structure factors.

Data Interpretation & Expected Results

The analysis will reveal the classic "sandwich" structure of the ferrocene core. A key parameter is the relative orientation of the two Cp rings. While unsubstituted ferrocene has a low barrier to ring rotation, leading to staggered or eclipsed conformations depending on the crystalline phase and temperature, substituents introduce steric and electronic preferences.[3][6][7] For substituted (aminomethyl)ferrocenes, the conformation is often nearly eclipsed.[3]

Table 1: Representative Crystallographic Data for an (Aminomethyl)ferrocene Derivative (Data synthesized from related structures found in literature)[3]

| Parameter | Typical Value | Significance |

| Fe–Cp (centroid) distance | ~1.65 Å | Measures the distance from the iron center to the plane of the Cp rings. |

| C–C (in Cp ring) | ~1.40 - 1.43 Å | Aromatic-like bond lengths within the cyclopentadienyl rings. |

| C(Cp)–C(methylene) | ~1.50 Å | Standard single bond between the ring and the side chain. |

| C(methylene)–N | ~1.46 Å | Typical carbon-nitrogen single bond length.[3] |

| Cp-Fe-Cp' Angle | ~180° | Confirms the parallel arrangement of the two Cp rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is the most powerful tool for elucidating the structure of molecules in solution. For (aminomethyl)ferrocene, ¹H and ¹³C NMR provide definitive information on the connectivity and electronic environment of the hydrogen and carbon atoms.

Expertise & Causality

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is commonly used due to its excellent dissolving power for ferrocene derivatives and its relatively clean spectral window.[3] Tetramethylsilane (TMS) is the standard internal reference (0 ppm). The ¹H NMR spectrum of ferrocene derivatives is highly characteristic. The unsubstituted Cp ring shows a sharp singlet, while the substituted ring displays a more complex pattern due to the loss of symmetry. The integration of these signals confirms the proton count in each environment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of (aminomethyl)ferrocene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Record the spectrum on a spectrometer (e.g., 300-600 MHz).[3] A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the spectrum on the same instrument. ¹³C NMR requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (TMS).

Data Interpretation & Expected Results

The spectra provide a fingerprint of the molecule's solution-state structure.

Caption: Key structural regions of (aminomethyl)ferrocene for NMR assignment.

Table 2: Typical ¹H NMR Spectral Data for (Aminomethyl)ferrocene in CDCl₃ (Data synthesized from literature values for related structures)[3][8]

| Position Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| D | ~1.5 - 2.0 | broad singlet | 2H | -NH₂ |

| C | ~3.5 - 3.6 | singlet | 2H | -CH₂ -NH₂ |

| B | ~4.1 - 4.2 | multiplet | 4H | Substituted Cp ring |

| A | ~4.15 | singlet | 5H | Unsubstituted Cp' ring |

Table 3: Typical ¹³C NMR Spectral Data for (Aminomethyl)ferrocene in CDCl₃ (Data synthesized from literature values for related structures)[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~45.0 | C H₂-NH₂ (Methylene carbon) |

| ~68.0 | Substituted carbons on the Cp ring |

| ~68.5 | Unsubstituted C p' ring carbons |

| ~85.0 | ipso-Carbon (ring carbon attached to the side chain) |

Specialized NMR techniques like ⁵⁷Fe NMR can also be employed, though they are less common due to the low sensitivity and natural abundance of the ⁵⁷Fe nucleus.[9][10] These studies can provide direct insight into the electronic environment of the iron center.[10]

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For (aminomethyl)ferrocene, IR is used to verify the N-H bonds of the amine, the C-H bonds of the alkyl and Cp groups, and the vibrations of the ferrocenyl skeleton.

Expertise & Causality

The sample can be prepared as a KBr pellet or analyzed as a thin film or in solution. The key is to obtain a spectrum free from water interference, as the broad O-H signal can obscure the N-H stretching region. The fingerprint region (below 1500 cm⁻¹) contains complex vibrations characteristic of the entire molecule, including the ferrocene "sandwich" modes, making it a unique identifier.[11]

Experimental Protocol: FTIR Analysis

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Background Collection: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Interpretation & Expected Results

The spectrum will show characteristic absorption bands confirming the structure.

Table 4: Key IR Absorption Bands for (Aminomethyl)ferrocene (Data synthesized from general knowledge and related literature)[12][13][14]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H stretch | Primary Amine (-NH₂) |

| 3085 - 3110 | C-H stretch | Cyclopentadienyl Ring |

| 2850 - 2960 | C-H stretch | Methylene Group (-CH₂) |

| ~1410 | C=C stretch | Cyclopentadienyl Ring |

| ~1100 | Asymmetric Ring Breathing | Ferrocene Core |

| ~1050 | C-N stretch | Aliphatic Amine |

| ~820 | C-H out-of-plane bend | Ferrocene Core |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and confirming its elemental formula. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to predict a unique molecular formula.

Expertise & Causality

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like (aminomethyl)ferrocene.[15] The molecule is typically protonated in the source to form the [M+H]⁺ ion. The resulting mass-to-charge ratio (m/z) is measured by the mass analyzer. The observation of the correct molecular ion peak, along with its characteristic isotope pattern (due to the natural abundance of ⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe), provides strong evidence for the compound's identity.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, from which the protonated analyte ions [M+H]⁺ are released.

-

Mass Analysis: Analyze the ions in a mass analyzer (e.g., Time-of-Flight, Orbitrap, or Quadrupole).

-

Data Acquisition: Acquire the mass spectrum, ensuring the mass calibration is accurate.

Data Interpretation & Expected Results

The primary piece of information is the molecular ion peak. For (aminomethyl)ferrocene (C₁₁H₁₃FeN), the monoisotopic mass is 215.0397 Da.[16]

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 216.0474

-

Key Fragments: A common fragmentation pathway for ferrocene derivatives is the loss of a cyclopentadienyl ring (C₅H₅, 65 Da) or the entire substituent-bearing ring.[15] The molecular ion [M]⁺ at m/z 215.0397 may also be observed.[17]

HRMS analysis should yield a measured mass that is within a few parts per million (ppm) of the calculated mass, confirming the elemental formula C₁₁H₁₃FeN.

Conclusion

The is a multi-faceted process that requires the integration of several complementary analytical techniques. X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy elucidates the molecule's connectivity and behavior in solution, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight and elemental composition. By following the validated protocols and expert-driven interpretation outlined in this guide, researchers, scientists, and drug development professionals can achieve a comprehensive and unambiguous structural assignment, paving the way for the confident application of this versatile organometallic building block.

References

-

Gispert, Y., et al. (2013). Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. Organometallics, 32(15), 4233–4243. [Link]

-

Gispert, Y., et al. (2013). (PDF) Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. ResearchGate. [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray crystallographic structures of (A) 1 at 93 K, (B)... ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Ferrocene,(aminomethyl)-. PubChem. [Link]

-

Wang, H.-X. (2006). 1-[ N Methyl N -(4-methylbenzyl)aminomethyl]ferrocene. Acta Crystallographica Section E: Crystallographic Communications, 62(1). [Link]

-

Ossola, F., et al. (2003). Synthesis, structure and properties of new ferrocene-containing compounds. CNR-IRIS. [Link]

-

Wrackmeyer, B., et al. (2008). 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene. Magnetic Resonance in Chemistry, 46(Suppl 1), S30-5. [Link]

-

Wrackmeyer, B., et al. (2008). Fe-57 NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1 '-diaminoferrocene. ResearchGate. [Link]

-

Sharma, R., et al. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. [Source Not Specified]. [Link]

-

Ruzimuradov, O. N., et al. (2024). SYNTHESIS OF SOME FERROCENE DERIVATIVES. American Journal of Technology and Applied Sciences. [Link]

-

Mohammadi, N., et al. (2014). (PDF) IR spectroscopy of ferrocene and deuterated ferrocene: experiment and theory. ResearchGate. [Link]

-

Rasheed, S., et al. (2021). Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. Molecules, 26(15), 4443. [Link]

-

Slocum, D. W., & Eggleston, D. (1979). Analysis of substituted ferrocenes by infrared spectroscopy. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Chem-Space. (n.d.). (Aminomethyl)ferrocene hydrochloride. Chem-Space. [Link]

-

Ibrahim, M. M., et al. (2022). Design, Structural Inspection and Bio-Medicinal Applications of Some Novel Imine Metal Complexes Based on Acetylferrocene. Molecules, 27(14), 4479. [Link]

-

Podgajny, R., et al. (n.d.). A new crystal phase of ferrocene. European Synchrotron Radiation Facility (ESRF). [Link]

-

Okada, Y., & Tsuchida, M. (2019). Detection of Oxidized Ferrocenes by LC-MS with Electrospray Ionization Using Picric Acid as the Counter Ion. International Journal of Analytical Mass Spectrometry and Chromatography, 7, 1-8. [Link]

-

ResearchGate. (n.d.). (a) Mass chromatogram and (b) mass spectrum of ferrocene at ESI (−) mode. ResearchGate. [Link]

-

Winter, W. K., et al. (1956). The infrared spectrum and structure of crystalline ferrocene. Semantic Scholar. [Link]

-

National Institute of Standards and Technology. (n.d.). Ferrocene. NIST WebBook. [Link]

Sources

- 1. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. media.neliti.com [media.neliti.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. esrf.fr [esrf.fr]

- 8. rsc.org [rsc.org]

- 9. 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of substituted ferrocenes by infrared spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Design, Structural Inspection and Bio-Medicinal Applications of Some Novel Imine Metal Complexes Based on Acetylferrocene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The infrared spectrum and structure of crystalline ferrocene | Semantic Scholar [semanticscholar.org]

- 15. Detection of Oxidized Ferrocenes by LC-MS with Electrospray Ionization Using Picric Acid as the Counter Ion [scirp.org]

- 16. Ferrocene,(aminomethyl)- | C11H13FeN | CID 138114780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

electrochemical properties of (aminomethyl)ferrocene

An In-Depth Technical Guide to the Electrochemical Properties of (Aminomethyl)ferrocene

Authored by: A Senior Application Scientist

Foreword: The Enduring Relevance of Ferrocene in Modern Electrochemistry

Since its serendipitous discovery, ferrocene has evolved from a chemical curiosity into a cornerstone of organometallic chemistry. Its remarkable stability, straightforward synthesis, and, most importantly, its clean and reversible one-electron redox behavior have made it an indispensable tool across diverse scientific fields.[1][2] The Fe(II)/Fe(III) redox couple serves as a reliable electrochemical standard, but the true power of ferrocene lies in its versatility as a scaffold.[2][3] By functionalizing the cyclopentadienyl (Cp) rings, we can precisely tune its electronic properties, solubility, and steric profile, creating derivatives tailored for specific applications in catalysis, materials science, and drug development.[2][4]

This guide focuses on a particularly valuable derivative: (aminomethyl)ferrocene. The introduction of the aminomethyl group (-CH₂NH₂) imparts a new layer of functionality. This primary amine provides a reactive handle for further chemical modifications, introduces pH-sensitivity to the molecule's redox behavior, and can participate directly in electrochemical processes. Understanding the electrochemical nuances of this compound is critical for researchers aiming to leverage its unique properties in the design of advanced biosensors, redox-switchable catalysts, and novel therapeutic agents.

The Molecular Architecture and Synthesis

The defining feature of (aminomethyl)ferrocene is the covalent linkage of an aminomethyl group to one of the cyclopentadienyl rings of the ferrocene core. This seemingly simple modification has profound implications for the molecule's electronic and chemical behavior.

Synthetic Strategy: Reductive Amination

A robust and common method for synthesizing (aminomethyl)ferrocene and its derivatives is the reductive amination of formylferrocene (ferrocenecarboxaldehyde). This approach is valued for its efficiency and the availability of starting materials. The reaction proceeds by first forming an intermediate imine, which is then reduced to the target amine.

The choice of reducing agent is critical for optimizing yield and preventing side reactions. Mild reducing agents like sodium borohydride (NaBH₄) or, more selectively, sodium triacetoxyborohydride (NaBH(OAc)₃), are often employed.[5][6] For more challenging reductions, a stronger agent like lithium aluminum hydride (LiAlH₄) may be necessary.[5][6][7]

Caption: Workflow for the synthesis of (aminomethyl)ferrocene.

Core Electrochemical Characteristics

The electrochemical signature of (aminomethyl)ferrocene is dominated by the Fe(II)/Fe(III) redox couple but is significantly modulated by the aminomethyl substituent. Cyclic voltammetry (CV) is the primary technique used to probe these properties, providing a wealth of information on redox potentials, electron transfer kinetics, and reaction mechanisms.[8]

The Ferrocene Redox Couple: A Quasi-Reversible System

In a typical cyclic voltammogram, (aminomethyl)ferrocene displays a quasi-reversible one-electron oxidation wave corresponding to the Fe(II) → Fe(III) transition.[9]

-

Influence of the -CH₂NH₂ Group: The aminomethyl group is electron-donating, which increases the electron density at the iron center. This makes the iron atom easier to oxidize compared to unsubstituted ferrocene. Consequently, the formal potential (E½) of (aminomethyl)ferrocene is shifted to less positive values.

-

Quasi-Reversibility: While the ferrocene core itself is known for its ideal reversibility, derivatives often exhibit quasi-reversible behavior.[9] This is characterized by a peak-to-peak separation (ΔEp = Epa - Epc) greater than the ideal 59/n mV (where n=1 electron). This deviation can be attributed to factors like slower electron transfer kinetics or solution resistance.[9][10]

The Secondary Redox Event: Oxidation of the Amine

A key feature distinguishing (aminomethyl)ferrocene from its parent is the presence of a second, irreversible oxidation wave at a more positive potential.[5][6][11] This peak corresponds to the oxidation of the nitrogen atom in the amino group.[9][12]

-

Irreversibility: The irreversibility of this process is due to the chemical instability of the oxidized amine radical cation, which can undergo subsequent chemical reactions.[9]

-

pH Dependence: The potential at which the amine group oxidizes is highly dependent on the pH of the electrolyte solution.[13] In acidic media, the amine is protonated (-CH₂NH₃⁺), making it much more difficult to oxidize. As the pH increases, the amine deprotonates, and the oxidation becomes more facile, occurring at lower potentials. This pH sensitivity is a crucial property for developing chemical sensors.

Caption: Redox processes of (aminomethyl)ferrocene during a CV scan.

Quantitative Electrochemical Data

The following table summarizes typical electrochemical data for (aminomethyl)ferrocene and related compounds, illustrating the influence of substituents. Potentials are often reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) couple to standardize against solvent and reference electrode variations.

| Compound | E½ (V vs. Fc/Fc⁺) | ΔEp (mV) | Process | Reference |

| Ferrocene | 0.00 | ~60-70 | Reversible | |

| (Aminomethyl)ferrocene | -0.05 to -0.15 | > 70 | Quasi-reversible | [7] |

| Acetylferrocene | +0.28 | ~70 | Reversible | [1] |

| N,N-Dimethylaminomethylferrocene | -0.10 to -0.20 | > 70 | Quasi-reversible | [5] |

Note: Exact values can vary based on solvent, supporting electrolyte, and scan rate.

Applications in Science and Technology

The unique combination of a stable redox core and a reactive, pH-sensitive amine group makes (aminomethyl)ferrocene a versatile building block for a range of applications.

Redox Mediation in Biosensors

In biosensor design, ferrocene derivatives are premier redox mediators, acting as electron shuttles between an enzyme's active site and the electrode surface.[14][15] (Aminomethyl)ferrocene is particularly useful because the amine group provides a convenient point of attachment for covalent immobilization onto electrode surfaces or for linking to enzymes.

Consider a glucose biosensor:

-

Glucose oxidase (GOx) oxidizes glucose, becoming reduced in the process (GOx-red).

-

The oxidized form of the ferrocene derivative (ferrocenium) diffuses to the enzyme and re-oxidizes it (GOx-ox), while being reduced back to ferrocene.

-

The electrode, held at a suitable potential, then re-oxidizes the ferrocene, generating a current that is proportional to the glucose concentration.[16]

Caption: Role of a ferrocene mediator in a second-generation biosensor.

Catalysis and Synthesis

The ferrocene/ferrocenium couple can act as a catalyst in various chemical transformations.[4] Ferrocenium cations, generated electrochemically or chemically, are mild one-electron oxidants and can serve as Lewis acid catalysts.[17] The aminomethyl group allows these catalytic centers to be incorporated into larger molecular frameworks, such as polymers or ligands, enabling heterogeneous catalysis and catalyst recovery.

Experimental Protocols

Protocol: Synthesis of (Aminomethyl)ferrocene

(Adapted from literature procedures[5][7])

Disclaimer: This protocol must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add formylferrocene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Amine Source: In a separate flask, prepare a solution of the ammonia source (e.g., aqueous ammonia, 1.5 eq) in THF.

-

Imine Formation: Add the ammonia solution dropwise to the formylferrocene solution at room temperature and stir for 2-4 hours under a nitrogen atmosphere.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Prepare a slurry of lithium aluminum hydride (LiAlH₄) (1.2 eq) in anhydrous THF and add it slowly and cautiously to the reaction mixture.

-

Reaction & Quenching: Allow the reaction to warm to room temperature and stir overnight. After completion (monitored by TLC), cool the flask to 0°C again and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution.

-

Workup: Filter the resulting mixture through a pad of Celite, washing with THF. Collect the organic filtrate, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield (aminomethyl)ferrocene as a characteristic orange/red solid.

Protocol: Cyclic Voltammetry of (Aminomethyl)ferrocene

-

Solution Preparation: Prepare a 1 mM solution of (aminomethyl)ferrocene in a suitable solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]) to ensure conductivity.

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon electrode (polished to a mirror finish with alumina slurry before use).

-

Reference Electrode: Ag/AgCl or a saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or gauze.

-

-

Deoxygenation: Purge the solution with an inert gas (high-purity nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from approximately -0.4 V to +1.0 V (vs. Ag/AgCl) to capture both the ferrocene and amine oxidation events.

-

Set the initial scan rate to 100 mV/s.

-

Run the cyclic voltammogram, typically for 3-5 cycles to ensure a stable response.

-

-

Analysis:

-

Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for the Fe(II)/Fe(III) couple.

-

Calculate the formal potential: E½ = (Epa + Epc) / 2.

-

Calculate the peak separation: ΔEp = Epa - Epc.

-

Identify the irreversible anodic peak for the amine oxidation.

-

(Optional) Perform a scan rate dependency study (e.g., 25, 50, 100, 200, 400 mV/s) to investigate electron transfer kinetics and diffusion control.

-

References

-

R. Sevilla, M. Herrero, B. Alonso, M. P. García-Armada, M. Algarra, C. M. Casado. (2013). Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. Organometallics, 32(19), 5784–5797. [Link]

-

ResearchGate. (2013). (PDF) Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. [Link]

-

P. T. N. Nonjola, U. Siegert, J. C. Swarts. (2015). Synthesis, Electrochemistry and Cytotoxicity of Ferrocene-Containing Amides, Amines and Amino-Hydrochlorides. Journal of Inorganic and Organometallic Polymers and Materials, 25, 376–385. [Link]

-

American Chemical Society - ACS Figshare. (2016). Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. [Link]

-

MDPI. (2021). Investigation of Electron Transfer Mechanistic Pathways of Ferrocene Derivatives in Droplet at Carbon Electrode. Molecules, 26(16), 4995. [Link]

-

MDPI. (2021). An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. Chemosensors, 9(11), 309. [Link]

-

PubMed. (2023). Construction of a Dual-Mode Biosensor with Ferrocene as Both a Signal Enhancer and a Signal Tracer for Electrochemiluminescent and Electrochemical Enantioselective Recognition. Analytical Chemistry. [Link]

-

PubMed. (2022). Synthesis, structural characterization, DFT calculations, molecular docking, and molecular dynamics simulations of a novel ferrocene derivative to unravel its potential antitumor activity. Journal of Biomolecular Structure & Dynamics. [Link]

-

ResearchGate. Fig.2 cyclic voltammetry of ferrocene 1 mM and 100 mM Bu 4 NBF 4 in CH... [Link]

-

Semantic Scholar. Ferrocene-based derivatization in analytical chemistry. [Link]

-

AMiner. Ferrocene-Based Derivatization in Analytical Chemistry. [Link]

-

NIH PubChem. Ferrocene,(aminomethyl)-. [Link]

-

NIH PMC. Synthesis, Structure, Electrochemistry, and Cytotoxic Properties of Ferrocenyl Ester Derivatives. [Link]

-

PubMed. (2024). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. Molecules. [Link]

-

ICN2. Ferrocene–functionalized graphene electrode for biosensing applications. [Link]

-

NIH. (2019). Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes. [Link]

-

ResearchGate. Cyclic voltammogram and its derivatives of ferrocene (1 mM), recorded... [Link]

-

MDPI. (2024). Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds. Molecules, 29(23), 5544. [Link]

-

ResearchGate. Cyclic yclic voltammetry of ferrocene 1 mM and 100 mM Bu 4 NBF 4 in CH... [Link]

-

ResearchGate. The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects. [Link]

-

PubMed. (2025). Enzymatic bioelectrodes based on ferrocene-modified metal-organic layers for electrochemical glucose detection. [Link]

-

ScienceDirect. Construction of ferrocene modified conducting polymer based amperometric urea biosensor. [Link]

-

NIH PMC. An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. [Link]

-

NIH PMC. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. [Link]

-

OSTI.GOV. Electrochemistry of Redox Active Ferrocene Covalently Attached to Glassy Carbon. [Link]

-

NIH PMC. Electron Transfer Processes in Ferrocene-Modified Poly(ethylene glycol) Monolayers on Electrodes. [Link]

-

Science. (2022). How pH affects electrochemical processes. [Link]

-

ResearchGate. FERROCENYLMETHYLNUCLE... [Link]

-

Monash University. Mass-Transport and Heterogeneous Electron-Transfer Kinetics Associated with the Ferrocene/Ferrocenium Process in Ionic Liquids. [Link]

-

UMass Boston. Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. [Link]

-

Reddit. (2024). Need Help With Cyclic Voltammetry of Ferrocene. [Link]

-

ResearchGate. Density Functional Study of Molecular Orbitals of Ferrocene and Cobaltocene Molecules. [Link]

-

Royal Society of Chemistry. The peroxidase-like catalytic activity of ferrocene and its application in the biomimetic synthesis of microsphere polyaniline. [Link]

-

NIH PMC. Fe 3d Orbital Evolution in Ferrocene Ionization: Insights from ΔSCF, EOES, and Orbital Momentum Distribution. [Link]

-

OUCI. Electron transfer kinetics in ferrocene-terminated self-assembled monolayers. [Link]

-

ResearchGate. (2020). Electrochemical Studies and the Electrode Reaction Mechanism of Ferrocene and Naphthoquinones in Microemulsion Medium at GC Electrode. [Link]

-

University of the Sunshine Coast, Queensland. Electrochemical Mechanism of Ferrocene-Based Redox Molecules in Thin Film Membrane Electrodes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tunable Redox Potential, Optical Properties, and Enhanced Stability of Modified Ferrocene-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchspace.csir.co.za [researchspace.csir.co.za]

- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 9. Investigation of Electron Transfer Mechanistic Pathways of Ferrocene Derivatives in Droplet at Carbon Electrode [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. acs.figshare.com [acs.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing [mdpi.com]

- 15. Ferrocene–functionalized graphene electrode for biosensing applications | Bioelectronics & Biosensors Group [nanobiosensors.org]

- 16. Enzymatic bioelectrodes based on ferrocene-modified metal-organic layers for electrochemical glucose detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of (Aminomethyl)ferrocene

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of (aminomethyl)ferrocene. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's spectral characteristics, the underlying principles governing its NMR behavior, and practical experimental protocols.

Introduction: The Unique Spectroscopic Landscape of Ferrocene Derivatives

Ferrocene, with its sandwich structure of an iron atom between two cyclopentadienyl (Cp) rings, presents a fascinating scaffold in organometallic chemistry. The aromaticity of the Cp rings allows for a wide range of functionalization, leading to derivatives with diverse applications in catalysis, materials science, and medicinal chemistry. (Aminomethyl)ferrocene, a primary amine derivative, is a key building block for more complex structures. Understanding its NMR spectrum is fundamental to confirming its synthesis and comprehending the electronic influence of the aminomethyl moiety on the ferrocenyl core.

The introduction of a substituent like the aminomethyl group breaks the symmetry of the ferrocene molecule, leading to more complex NMR spectra compared to the parent ferrocene, which famously displays a single sharp singlet in its ¹H NMR spectrum around 4.16 ppm.[1] This guide will dissect these complexities to provide a clear and authoritative understanding of the NMR data.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of (aminomethyl)ferrocene provides a wealth of information about its molecular structure. The key to interpreting this spectrum lies in understanding how the aminomethyl substituent (-CH₂NH₂) influences the chemical environment of the protons on both the substituted and unsubstituted cyclopentadienyl rings.

Expected Proton Signals:

-

Unsubstituted Cyclopentadienyl Ring (C₅H₅): The five protons on the unsubstituted Cp ring are chemically equivalent and thus appear as a singlet.

-

Substituted Cyclopentadienyl Ring (C₅H₄): The four protons on the substituted Cp ring are no longer equivalent. They typically appear as two multiplets (or two apparent triplets) corresponding to the protons at the 2,5-positions (α-protons) and the 3,4-positions (β-protons).

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the chiral ferrocenyl group and are diastereotopic. They are expected to appear as a singlet or a simple doublet.

-

Amine Protons (-NH₂): The two protons of the amine group will appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: ¹H NMR Spectral Data of (Aminomethyl)ferrocene

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Unsubstituted Cp (C₅H₅) | ~ 4.15 | s | 5H |

| Substituted Cp (C₅H₄, Hα and Hβ) | ~ 4.12 - 4.05 | m | 4H |

| Methylene (-CH₂) | ~ 3.43 | s | 2H |

| Amine (-NH₂) | Variable | br s | 2H |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. Data is synthesized from typical values for monosubstituted ferrocenes.[1][2]

Interpretation of Chemical Shifts:

The electron-donating nature of the aminomethyl group through inductive effects influences the electron density of the substituted Cp ring. This generally results in a slight upfield shift of the substituted Cp protons compared to the unsubstituted ring. The protons on the substituted ring are often observed as two closely spaced multiplets.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of (aminomethyl)ferrocene. The introduction of the substituent creates distinct chemical environments for the carbon atoms.

Expected Carbon Signals:

-

Unsubstituted Cyclopentadienyl Ring (C₅H₅): All five carbon atoms are equivalent, giving rise to a single resonance.

-

Substituted Cyclopentadienyl Ring (C₅H₄):

-

Ipso-Carbon (C-1): The carbon atom directly attached to the aminomethyl group. This carbon experiences a significant downfield shift due to the substituent effect.[3]

-

Ortho-Carbons (C-2, C-5): The two carbons adjacent to the ipso-carbon.

-

Meta-Carbons (C-3, C-4): The two carbons further from the ipso-carbon.

-

-

Methylene Carbon (-CH₂-): The carbon of the methylene group.

Table 2: ¹³C NMR Spectral Data of (Aminomethyl)ferrocene

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Methylene (-CH₂) | ~ 45.0 |

| Unsubstituted Cp (C₅H₅) | ~ 68.2 |

| Substituted Cp (C₅H₄, C-2,3,4,5) | ~ 67.5 - 69.0 |

| Substituted Cp (C₅H₄, C-1, ipso) | ~ 87.0 |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. Data is synthesized from typical values for monosubstituted ferrocenes.[2][3]

Interpretation of Chemical Shifts:

A noteworthy feature in the ¹³C NMR spectrum of substituted ferrocenes is the significant deshielding of the ipso-carbon.[3] This downfield shift is a characteristic electronic effect of the substituent on the cyclopentadienyl ring. The chemical shifts of the other carbons on the substituted ring are also altered compared to the unsubstituted ring, reflecting the electronic influence of the aminomethyl group.

Experimental Protocols

1. Sample Preparation for NMR Analysis:

A standardized and consistent sample preparation protocol is critical for obtaining high-quality, reproducible NMR data.

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of (aminomethyl)ferrocene into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for ferrocene derivatives.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm).

2. NMR Data Acquisition Workflow:

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

Caption: NMR Data Acquisition and Processing Workflow.

Structural Representation and Key NMR Correlations

The following diagram illustrates the structure of (aminomethyl)ferrocene with annotations for the different proton and carbon environments relevant to the NMR spectra.

Caption: Correlation of (aminomethyl)ferrocene structure with its NMR signals.

Conclusion

The ¹H and ¹³C NMR spectra of (aminomethyl)ferrocene are highly informative, providing a detailed fingerprint of its molecular structure. The key takeaways for researchers are the characteristic singlet for the unsubstituted Cp ring, the multiplets for the substituted Cp ring, and the significant downfield shift of the ipso-carbon in the ¹³C spectrum. By understanding these spectral features and employing robust experimental protocols, scientists can confidently characterize this important organometallic building block and its derivatives, ensuring the integrity of their research and development efforts.

References

-

Solčániová, E., Toma, Š., & Fiedlerová, A. (1980). Investigation of substituent effects on the 1H and 13C NMR spectra of ferrocene analogues of chalcones. Organic Magnetic Resonance, 14(3), 181–185. [Link]

-

Nesmeyanov, A. N., Shul'pin, G. B., Fedorov, L. A., Petrovsky, P. V., & Rybinskaya, M. I. (1974). 13C and 1H NMR spectra of monosubstituted ferrocenes containing a chiral centre in the substituent. Journal of Organometallic Chemistry, 69(3), 429–435. [Link]

-

Koridze, A. A., Petrovskii, P. V., Mokhov, A. I., & Lutsenko, A. I. (1977). Electronic effects in the cyclopentadienyl ring. The 13C NMR spectra of monosubstituted ferrocenes. Journal of Organometallic Chemistry, 136(1), 57-63. [Link]

-

Dwadnia, N., Allouch, F., Pirio, N., Roger, J., Cattey, H., Hierso, J. C., & Meunier-Prest, R. (2013). Aminomethyl-substituted ferrocenes and derivatives: straightforward synthetic routes, structural characterization, and electrochemical analysis. Organometallics, 32(20), 5784-5797. [Link]

-

Wrackmeyer, B., Klimkina, E. V., Maisel, H. E., Tok, O. L., & Herberhold, M. (2008). 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1, 1′-diaminoferrocene. Magnetic Resonance in Chemistry, 46(S1), S30-S35. [Link]

-

Polo, V., et al. (2016). Ferrocene Derivatives Functionalized with Donor/Acceptor (Hetero)Aromatic Substituents: Tuning of Redox Properties. Molecules, 21(9), 1183. [Link]

-

Stoica, L., et al. (2006). Monosubstituted Ferrocene-Containing Liquid Crystals. Molecular Crystals and Liquid Crystals, 457(1), 115-127. [Link]

-

Carbon, R. (n.d.). Synthesis and Reactions of Ferrocene. Magritek. [Link]

Sources

A Technical Guide to the Synthesis of (Aminomethyl)ferrocene from Formylferrocene

Introduction: The Significance of (Aminomethyl)ferrocene in Modern Chemistry

(Aminomethyl)ferrocene and its derivatives represent a cornerstone in the field of organometallic chemistry. The unique "sandwich" structure of the ferrocenyl group, combined with the reactive and versatile aminomethyl moiety, imparts these molecules with a wide range of applications.[1] They serve as crucial ligands in homogeneous catalysis, building blocks for novel materials with interesting electrochemical properties, and as scaffolds in the development of new therapeutic agents.[2] The synthesis of these compounds from readily available starting materials like formylferrocene is, therefore, a topic of significant interest to researchers across various disciplines.[2][3]

This guide provides an in-depth exploration of the primary synthetic route to (aminomethyl)ferrocene from formylferrocene: reductive amination. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss the critical parameters that influence reaction outcomes.

Core Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[4][5][6] The reaction proceeds in two main steps: the formation of an imine intermediate from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine.[4][7] This one-pot reaction is highly efficient and avoids the common issue of over-alkylation often encountered in direct alkylation of amines.[5]

Mechanistic Overview of Reductive Amination

The reductive amination of formylferrocene begins with the nucleophilic attack of an amine on the carbonyl carbon of the formyl group. This is followed by a dehydration step to form a ferrocenylimine intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the final (aminomethyl)ferrocene product.

Caption: Generalized mechanism of reductive amination of formylferrocene.

Experimental Protocols and Methodologies

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it particularly suitable for the reductive amination of sensitive substrates like formylferrocene.[2][3] It is less reactive than other borohydrides, which allows for the in-situ reduction of the imine in the presence of the starting aldehyde with minimal side reactions.[5]

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve formylferrocene (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

-

Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective, minimizes reduction of the starting aldehyde.[5] |

| Solvent | 1,2-Dichloroethane (DCE) or THF | Good solubility for reactants and intermediates. |

| Temperature | Room Temperature | Sufficient for imine formation and reduction. |

| Reaction Time | 12-24 hours | Allows for complete conversion. |

Sodium borohydride (NaBH₄) is a more powerful reducing agent than NaBH(OAc)₃.[8][9] While it can be used for reductive amination, careful control of reaction conditions is necessary to prevent the premature reduction of formylferrocene.[10]

Detailed Experimental Protocol:

-

Imine Formation: In a flask, dissolve formylferrocene (1 equivalent) and the amine (1.1-1.5 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to ensure the formation of the imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) in small portions.

-

Reaction and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography.

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium Borohydride | A strong, cost-effective reducing agent.[8][9] |

| Solvent | Methanol | Good solvent for both imine formation and borohydride reduction. |

| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature minimizes aldehyde reduction. |

| Reaction Time | 3-6 hours | Generally faster than with NaBH(OAc)₃. |

Alternative Synthetic Routes

While reductive amination is the most common method, other approaches for the synthesis of (aminomethyl)ferrocene exist.

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[11][12][13] This reaction typically requires high temperatures.[11]

Conceptual Workflow:

Caption: Conceptual workflow for the Leuckart-Wallach reaction.

Product Characterization

The successful synthesis of (aminomethyl)ferrocene is confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the product.[14] The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the aminomethyl group are key indicators. ⁵⁷Fe NMR can also be employed for more detailed characterization of ferrocene derivatives.[15][16]

-

Infrared (IR) Spectroscopy: The disappearance of the carbonyl (C=O) stretch of the aldehyde and the appearance of N-H stretches (for primary and secondary amines) in the IR spectrum provide evidence of the reaction's success.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

The synthesis of (aminomethyl)ferrocene from formylferrocene via reductive amination is a robust and versatile method that is central to the work of many researchers. By understanding the underlying mechanisms and carefully controlling the experimental parameters, high yields of the desired products can be achieved. The choice of reducing agent and reaction conditions can be tailored to the specific amine and the desired scale of the reaction, making this a highly adaptable synthetic strategy.

References

-

R. A. Pilli, G. B. Rosso, M. M. Victor, Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis, Organometallics, 2013.

-

ResearchGate, Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis, 2013.

-

ResearchGate, Reductive amination of ferrocenecarboxaldehyde 1 and..., N.d.

-

PubMed, 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene, 2012.

-

Wikipedia, Leuckart reaction, N.d.

-

The Royal Society of Chemistry, 1H and 13C NMR spectra were recorded in the indicated deuterated solvents in a Bruker AvanceTM, N.d.

-

Wikipedia, Reductive amination, N.d.

-

Master Organic Chemistry, Reductive Amination, and How It Works, 2017.

-

YouTube, Reductive Amination: Mechanism & Examples, 2011.

-

ResearchGate, Fe-57 NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1 '-diaminoferrocene, 2012.

-

Wiley Online Library, The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control, N.d.

-

SciSpace, Aminomethylation of Ferrocene to Form N,N-Dimethylaminomethylferrocene and Its Conversion to the Corresponding Alcohol and Aldehyde1, 1957.

-

OUCI, Reductive amination of ferrocenylformylpyrazoles, 2010.

-

MDPI, A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction, 2023.

-

ChemSpider, Reduction and dehydration of acetylferrocene, 2014.

-

Semantic Scholar, STUDIES ON THE LEUCKART REACTION, 1944.

-

Dalton Transactions (RSC Publishing), Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes, N.d.

-

AIR Unimi, Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride, N.d.

-

Neliti, SYNTHESIS OF SOME FERROCENE DERIVATIVES, 2024.

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. youtube.com [youtube.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. air.unimi.it [air.unimi.it]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 14. rsc.org [rsc.org]

- 15. 57Fe NMR spectroscopy of ferrocenes derived from aminoferrocene and 1,1'-diaminoferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Introduction: The Significance of a Versatile Ferrocene Building Block

An In-Depth Technical Guide to the Physical and Chemical Properties of (Aminomethyl)ferrocene for Advanced Research and Development

Ferrocene, the archetypal organometallic sandwich compound Fe(C₅H₅)₂, has captivated chemists since its discovery in 1951.[1][2] Its remarkable stability, aromatic character, and reversible redox properties have established it as a foundational scaffold in materials science, catalysis, and medicinal chemistry.[3][4] Among its myriad derivatives, (aminomethyl)ferrocene stands out as a particularly valuable intermediate. By appending a reactive primary amine to the robust ferrocene core via a methylene spacer, this molecule provides a crucial synthetic handle for elaboration.

This guide offers a comprehensive exploration of the physical and chemical properties of (aminomethyl)ferrocene, tailored for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide insights into the causality behind its behavior, its synthesis, and its potential applications, grounding all claims in authoritative references.

Part 1: Molecular Structure and Spectroscopic Profile

A thorough understanding of a molecule's structure and its spectroscopic fingerprint is the cornerstone of its effective application. (Aminomethyl)ferrocene's properties are a direct consequence of the interplay between the organometallic ferrocene moiety and the organic aminomethyl substituent.

Molecular Architecture

The fundamental structure consists of an iron(II) atom "sandwiched" between two parallel cyclopentadienyl (Cp) rings.[1] One of these rings is substituted with a -CH₂NH₂ group. X-ray diffraction studies of related aminomethyl-substituted ferrocenes reveal that the molecule often adopts a preferred conformation in the solid state. Interestingly, these conformations do not always align with a model that minimizes steric hindrance, suggesting that other packing forces and electronic effects are at play.[5][6]

Caption: Structure of (aminomethyl)ferrocene.

Spectroscopic Characterization

The identity and purity of (aminomethyl)ferrocene and its derivatives are confirmed through a combination of spectroscopic techniques.

| Property | Data and Interpretation |

| Molecular Formula | C₁₁H₁₃FeN[7][8] |

| Molecular Weight | 215.07 g/mol [8] |

| ¹H NMR | Shows characteristic signals for the unsubstituted Cp ring (a singlet around 4.0 ppm), the substituted Cp ring (two multiplets, also around 4.0-4.2 ppm), and the methylene spacer (-CH₂-) as a singlet around 3.5 ppm. The amine (-NH₂) protons are often broad and may exchange.[6] |

| ¹³C NMR | Displays signals for the unsubstituted Cp carbon, the substituted Cp carbons (ipso, ortho, meta), and the methylene carbon.[6] |

| ¹⁵N NMR | Due to the low natural abundance of ¹⁵N, these measurements are less common but provide significant structural insight. For aminomethyl-substituted ferrocenes, benchmark values have been established in the range of -330 to -305 ppm (relative to nitromethane).[5][6] This data is crucial for characterizing nitrogen-containing ferrocene derivatives. |

| Mass Spectrometry (GC-MS) | The mass spectrum confirms the molecular weight. Fragmentation patterns typically involve the loss of the aminomethyl group or cleavage of the Cp-Fe bonds.[8] |

Part 2: Physicochemical Properties

The bulk properties of (aminomethyl)ferrocene dictate its handling, storage, and suitability for various applications.

| Property | Value |

| Appearance | Red crystal or white powder.[7][9] The orange/red color is characteristic of the ferrocenyl moiety. White or off-white appearance may indicate high purity, while a blue or green tint suggests partial oxidation to the ferrocenium ion. |

| Boiling Point | 108-110 °C at 0.3 Torr.[7] The compound is amenable to distillation under reduced pressure. |

| Refractive Index | 1.631 (at 20 °C).[7][10] |

| Solubility | Insoluble in water; Soluble in acids and most organic solvents (e.g., dichloromethane, ether, THF).[9] The ferrocene core imparts high lipophilicity. |

| Stability & Storage | The compound is reported to be unstable and prone to decomposition, likely via oxidation of the amine group.[9] It should be stored in a dark place, under an inert atmosphere (e.g., nitrogen or argon), at room temperature to maintain its integrity.[7][11] Avoid contact with strong oxidants.[9] |

Expert Insight: The Duality of Solubility

The poor water solubility of the free base is a direct result of the large, non-polar ferrocene scaffold. However, for applications in drug development or biological assays, aqueous solubility is often paramount. The presence of the basic amine group is a key strategic advantage. Protonation with acids (e.g., HCl) forms the corresponding ammonium salt, such as (aminomethyl)ferrocene hydrochloride, which exhibits significantly improved solubility in aqueous media. This pH-dependent solubility is a critical lever for formulation and delivery.

Part 3: Chemical Reactivity

The chemical personality of (aminomethyl)ferrocene is dominated by two reactive centers: the iron core and the exocyclic amine.

Electrochemical Behavior: A Tale of Two Redox Centers

A defining feature of ferrocene derivatives is the reversible one-electron oxidation of the iron center from Fe(II) to Fe(III), forming the ferrocenium cation. Cyclic voltammetry studies of aminomethyl-substituted ferrocenes reveal a fascinating behavior: two distinct, separate oxidation potentials are often observed.[5][6]

-

Fe(II)/Fe(III) Couple: The first oxidation is the classic, reversible oxidation of the ferrocene core. The exact potential is sensitive to the electronic nature of the substituents on the Cp rings.

-

Amine Oxidation: The second, typically irreversible, oxidation occurs at a higher potential and is attributed to the oxidation of the nitrogen atom of the amino group.[5][6]

This electrochemical profile makes these compounds highly suitable for applications as redox labels or mediators in biosensors.

Caption: Stepwise oxidation of (aminomethyl)ferrocene.

Reactivity of the Aminomethyl Group

The primary amine is a versatile nucleophilic and basic center, enabling a wide array of chemical transformations.

-

Amide Bond Formation: It readily reacts with carboxylic acids, acyl chlorides, or activated esters to form stable amide bonds. This is one of the most common strategies for conjugating the ferrocene moiety to biological molecules like amino acids, peptides, or steroids.[3]

-

Schiff Base Condensation: Reaction with aldehydes and ketones yields imines (Schiff bases), which can be further reduced to secondary amines. This pathway is useful for building more complex ligand structures.[12]

-

Alkylation: The amine can be mono- or di-alkylated to produce secondary or tertiary amines, tuning the steric and electronic properties of the substituent.

-

Catalysis: It can serve as a precursor for ligands in homogeneous catalysis or act as an organocatalyst itself.[9]

Part 4: Synthesis and Handling

Protocol: Synthesis via Reductive Amination

The most reliable and high-yielding synthesis of aminomethyl-substituted ferrocenes proceeds through the reductive amination of formylferrocene.[5][6] This method offers excellent control and versatility.

Causality of Experimental Choices:

-

Starting Material: Formylferrocene is used because the aldehyde is readily converted to an imine intermediate upon reaction with an amine source.

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent. It is particularly effective for reductive aminations because it is less reactive towards the starting aldehyde than other hydrides like LiAlH₄, but it readily reduces the iminium ion formed in situ. This selectivity minimizes side reactions and improves yield. LiAlH₄ can also be used, but may lead to different product profiles.[5][6]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add formylferrocene (1 equivalent) and a suitable solvent such as dichloroethane or THF.

-

Amine Addition: Add the amine source (e.g., a solution of ammonia, or for substituted derivatives, the desired primary or secondary amine, ~1.1 equivalents).

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine or iminium ion.

-

Reduction: Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the stirring solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting formylferrocene is consumed (typically 2-24 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure (aminomethyl)ferrocene derivative.

Caption: Synthesis workflow for (aminomethyl)ferrocene.

Safety and Handling

(Aminomethyl)ferrocene is reported to have some toxicity and may cause irritation upon skin contact or inhalation.[9] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

-

(Aminomethyl)ferrocene - ChemBK. (2024). ChemBK. [Link]

-

Dwadnia, N., et al. (2013). Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. Organometallics, 32(19), 5784–5797. [Link]

-

The Chemical Properties and Handling of Aminomethyl Ferrocene (CAS 12176-38-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ferrocene,(aminomethyl)-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Synthesis, structure and properties of new ferrocene-containing compounds. (n.d.). CNR-IRIS. [Link]

-

(PDF) Aminomethyl-Substituted Ferrocenes and Derivatives: Straightforward Synthetic Routes, Structural Characterization, and Electrochemical Analysis. (2013). ResearchGate. [Link]

-

Ferrocene,(aminomethyl)- CAS#: 12176-38-4. (n.d.). ChemWhat. [Link]

-

Jagdale, D., et al. (2024). Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review. Biomedical and Pharmacology Journal, 17(3). [Link]

-

Applications of Ferrocene in Medicinal Chemistry. (2006). University of Washington. [Link]

-

Ferrocene. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Rasheed, T., et al. (2022). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 27(15), 4936. [Link]

-

A new crystal phase of ferrocene. (2002). European Synchrotron Radiation Facility (ESRF). [Link]

-

Ferrocene—Beauty and Function. (2013). Organometallics, 32(19), 5195–5198. [Link]

Sources

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. esrf.fr [esrf.fr]

- 3. Exploring the Versatility of Ferrocene and its Derivatives: A Comprehensive Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Ferrocene,(aminomethyl)- | C11H13FeN | CID 138114780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. chemwhat.com [chemwhat.com]

- 11. guidechem.com [guidechem.com]

- 12. Synthesis, structure and properties of new ferrocene-containing compounds [iris.cnr.it]

X-ray crystal structure of (aminomethyl)ferrocene derivatives

An In-Depth Technical Guide to the X-ray Crystal Structure of (Aminomethyl)ferrocene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocene, with its unique "sandwich" structure, has captivated chemists since its discovery, leading to a vast array of derivatives with applications in catalysis, materials science, and importantly, medicinal chemistry.[1][2] (Aminomethyl)ferrocene derivatives, in particular, have garnered significant interest due to their potential as bioactive molecules, including anticancer and antimicrobial agents.[1] The three-dimensional arrangement of atoms within these molecules, determined by X-ray crystallography, is paramount as it governs their physical, chemical, and biological properties. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystal structure analysis of (aminomethyl)ferrocene derivatives, offering field-proven insights and detailed protocols for researchers in academia and industry.

The Significance of the Solid State: Why Crystal Structures Matter

The precise knowledge of a molecule's three-dimensional structure is fundamental in drug development and materials science. For (aminomethyl)ferrocene derivatives, the crystal structure reveals critical information about:

-

Conformation: The arrangement of the aminomethyl side chain relative to the ferrocene core can influence its ability to interact with biological targets.[3][4]

-

Intermolecular Interactions: Hydrogen bonds and other non-covalent interactions in the crystal lattice dictate the material's packing, which can affect its solubility, dissolution rate, and stability – all critical parameters for a pharmaceutical compound.[5][6]

-

Structure-Property Relationships: A detailed understanding of the crystal structure allows for the rational design of new derivatives with tailored properties, such as enhanced biological activity or improved material characteristics.[3][7]

Synthesis of (Aminomethyl)ferrocene Derivatives: A Practical Approach

A common and efficient route to (aminomethyl)ferrocene derivatives is the reductive amination of formylferrocene or 1,1'-diformylferrocene.[3][4] This method offers a straightforward pathway to a variety of primary, secondary, and tertiary amines.

Experimental Protocol: Reductive Amination of Formylferrocene

This protocol describes the synthesis of a secondary (aminomethyl)ferrocene derivative.

Materials:

-

Formylferrocene

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formylferrocene (1 equivalent) in anhydrous DCM.

-

Imine Formation: Add the primary amine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of other functional groups.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired (aminomethyl)ferrocene derivative.

Caption: Reductive amination workflow for synthesizing (aminomethyl)ferrocene derivatives.

The Art of Crystallization: Obtaining High-Quality Single Crystals

The success of an X-ray crystal structure determination is critically dependent on the quality of the single crystal. For (aminomethyl)ferrocene derivatives, which are often colored, crystalline solids, several techniques can be employed.

Choosing the Right Technique

-

Slow Evaporation: This is the most common and often simplest method. A solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.[8][9]

-

Vapor Diffusion: This technique is useful for compounds that are sparingly soluble. A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the compound's solution. This creates a sharp interface where crystallization can occur.

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the (aminomethyl)ferrocene derivative has moderate solubility. A good starting point is a solvent system from which the compound was purified (e.g., ethyl acetate/hexane, dichloromethane/heptane).

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature or with gentle heating.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small holes. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Observation: Monitor the vial over several days to weeks for the formation of single crystals.

| Problem | Potential Cause | Solution |

| No crystals form | Solution is too dilute or compound is too soluble. | Allow more solvent to evaporate; if unsuccessful, try a different solvent system with lower solubility. |

| Formation of powder | Nucleation is too rapid. | Slow down the evaporation rate (e.g., use a vial with a smaller opening); try a solvent in which the compound is more soluble. |

| Small, needle-like crystals | Rapid crystal growth. | Use a less volatile solvent or a solvent mixture to slow down the growth rate. |

The X-ray Crystallography Workflow: From Crystal to Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[2][10][11] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Caption: A typical workflow for small molecule single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion of the atoms. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using direct methods or Patterson methods. Software such as SHELXT is commonly used for this step.[8]

-